molecular formula C25H24N2O3 B2762081 N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide CAS No. 2034342-21-5

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide

Cat. No. B2762081
CAS RN: 2034342-21-5
M. Wt: 400.478
InChI Key: MULBVOAPDZLBST-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a benzhydryl group (a diphenylmethane derivative), a benzo[d][1,3]dioxol-5-yl group (which is a type of methylenedioxybenzene), and a pyrrolidine-1-carboxamide group (a type of pyrrolidine). These groups are common in many pharmaceuticals and could potentially have various biological activities .

Scientific Research Applications

Anticancer Activity

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide: has been studied for its potential anticancer properties. A series of compounds including this structure have been synthesized and evaluated against various cancer cell lines, such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These studies aim to establish a structure-activity relationship and optimize the compounds for better efficacy.

Antimicrobial Evaluation

Compounds with the benzo[d][1,3]dioxol-5-yl structure have been synthesized and tested for their antimicrobial properties. Novel pyrazole derivatives gathered around the benzo[d][1,3]dioxol moiety showed significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents .

Antitubulin Agents

The indole nucleus, which is structurally similar to the compound , has been found in molecules exhibiting a broad spectrum of biological activities, including acting as antitubulin agents. These agents target microtubules, causing mitotic blockade and apoptosis, and are a focus for anticancer agent development .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies on related compounds have revealed that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This mechanism is crucial for the development of anticancer therapies as it can halt the proliferation of cancerous cells .

Design and Synthesis of Bioactive Compounds

The benzo[d][1,3]dioxol-5-yl moiety serves as a valuable starting material for the synthesis of bioactive compounds. It is a major class of naturally occurring compounds with a wide range of therapeutic properties, making it an important focus in medicinal chemistry .

Pharmacological Agent Development

The compound’s structure is conducive to the development of pharmacological agents. Its derivatives have been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, antidepressant, anti-histaminic, anti-parasitic, anti-arthritic, anti-hypertensive, analgesic, herbicide, insecticide, and fungicide activities .

Future Directions

The future directions for research on “N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities, such as anticancer activity, could be explored further .

properties

IUPAC Name

N-benzhydryl-3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-25(26-24(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-14-13-21(16-27)20-11-12-22-23(15-20)30-17-29-22/h1-12,15,21,24H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBVOAPDZLBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide

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